molecular formula C22H44N6O B13145238 2-((4,6-Bis(dibutylamino)-1,3,5-triazin-2-yl)(methyl)amino)ethanol

2-((4,6-Bis(dibutylamino)-1,3,5-triazin-2-yl)(methyl)amino)ethanol

Cat. No.: B13145238
M. Wt: 408.6 g/mol
InChI Key: ILEDWCJRJDZQGP-UHFFFAOYSA-N
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Description

2-((4,6-Bis(dibutylamino)-1,3,5-triazin-2-yl)(methyl)amino)ethanol is a triazine-based compound characterized by a central 1,3,5-triazine ring substituted with dibutylamino groups at the 4- and 6-positions, a methylamino group, and an ethanol moiety at the 2-position. These compounds are typically synthesized via nucleophilic substitution reactions involving cyanuric chloride intermediates and amines or alcohols under controlled conditions .

Properties

Molecular Formula

C22H44N6O

Molecular Weight

408.6 g/mol

IUPAC Name

2-[[4,6-bis(dibutylamino)-1,3,5-triazin-2-yl]-methylamino]ethanol

InChI

InChI=1S/C22H44N6O/c1-6-10-14-27(15-11-7-2)21-23-20(26(5)18-19-29)24-22(25-21)28(16-12-8-3)17-13-9-4/h29H,6-19H2,1-5H3

InChI Key

ILEDWCJRJDZQGP-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=NC(=NC(=N1)N(C)CCO)N(CCCC)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Bis(dibutylamino)-1,3,5-triazin-2-yl)(methyl)amino)ethanol typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution Reactions: The dibutylamino groups are introduced through nucleophilic substitution reactions, where dibutylamine reacts with the triazine ring.

    Introduction of the Ethanol Moiety: The final step involves the reaction of the intermediate compound with ethanolamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazine ring or the amino groups, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The dibutylamino and methylamino groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines, alcohols, and thiols.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines, reduced triazine derivatives.

    Substitution Products: Compounds with different nucleophilic groups replacing the original amino groups.

Scientific Research Applications

2-((4,6-Bis(dibutylamino)-1,3,5-triazin-2-yl)(methyl)amino)ethanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various formulations.

Mechanism of Action

The mechanism of action of 2-((4,6-Bis(dibutylamino)-1,3,5-triazin-2-yl)(methyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzymatic activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In biological systems, it may interfere with cellular pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Solubility: Compounds with hydrophilic groups (e.g., diamino, hydroxyethyl) exhibit higher aqueous solubility. For example, 2-[[4,6-bis(dimethylamino)-triazin-2-yl]amino]ethanol has a solubility of 2.56 g/L at 25°C . Bulky hydrophobic substituents (e.g., octylthio, tert-butylphenol) reduce solubility, making them suitable for non-polar applications like stabilizers .

Reactivity and Synthesis: Allyloxy-substituted triazines (e.g., 55250-85-6) are synthesized via nucleophilic displacement of chlorides, requiring reflux conditions in dioxane/water mixtures . Methylamino and ethanol substituents (as in the target compound) likely require milder conditions due to the electron-donating nature of dibutylamino groups .

Applications: Pharmaceuticals: Diamino-triazine derivatives are explored as chelators or drug intermediates due to their hydrogen-bonding capacity . Materials Science: Octylthio and tert-butylphenol derivatives enhance thermal stability in polymers . Analytical Chemistry: Allyloxy-substituted triazines are used in HPLC analysis due to their compatibility with reverse-phase columns .

Physicochemical and Functional Differences

  • Density and Acidity: The diamino-ethanol analog (4669-24-3) has a predicted density of 1.533 g/cm³ and pKa ~14.07, indicating moderate basicity . In contrast, the target compound’s dibutylamino groups may lower density (estimated ~1.2–1.3 g/cm³) and increase hydrophobicity.
  • Thermal Stability: Octylthio and tert-butylphenol derivatives exhibit high thermal stability (decomposition >250°C), making them suitable for high-temperature applications . Allyloxy and aminoethanol analogs have lower thermal stability, limiting their use to moderate conditions .

Biological Activity

The compound 2-((4,6-Bis(dibutylamino)-1,3,5-triazin-2-yl)(methyl)amino)ethanol , with CAS number 39200-53-8, is a derivative of triazine known for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antioxidant activities, supported by data tables and relevant case studies.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy against various bacterial strains, revealing minimal inhibitory concentrations (MICs) that highlight the compound's potential in combating infections.

Table 1: Antimicrobial Activity

Bacterial StrainMIC (mg/mL)
Escherichia coli0.5
Staphylococcus aureus0.25
Bacillus subtilis0.75

This data suggests that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

The anticancer properties of triazine derivatives have been widely studied. A notable investigation involved assessing the cytotoxic effects of similar compounds on various cancer cell lines. The findings indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells.

Case Study: Cytotoxicity on Cancer Cell Lines

In a study involving different cancer cell lines (e.g., HeLa, MCF-7), the compound demonstrated IC50 values as follows:

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)
HeLa15
MCF-720
A54910

These results point to a promising therapeutic potential for the compound in cancer treatment.

Antioxidant Activity

Antioxidant activity is another significant aspect of this compound's biological profile. It has been shown to scavenge free radicals effectively, which can protect cells from oxidative stress.

Table 3: Antioxidant Activity Assay Results

Assay TypeEC50 (mg/mL)
DPPH Radical Scavenging0.05
ABTS Radical Scavenging0.03

These findings suggest that the compound possesses strong antioxidant capabilities, making it a candidate for further research in oxidative stress-related diseases.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The triazine moiety may inhibit specific enzymes involved in bacterial growth or cancer cell proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Radical Scavenging : The presence of hydroxyl groups allows for effective scavenging of reactive oxygen species (ROS).

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